Bienvenue dans la boutique en ligne BenchChem!

5-Fluorouracil

Pharmacokinetics Bioavailability Drug Delivery

5-Fluorouracil (5-FU), a fluorinated pyrimidine analog, is a foundational antimetabolite chemotherapeutic agent. Its core mechanism involves intracellular conversion to active metabolites that inhibit thymidylate synthase, disrupting DNA synthesis, and its incorporation into RNA interferes with processing and function.

Molecular Formula C4H3FN2O2
Molecular Weight 130.08 g/mol
CAS No. 191047-64-0
Cat. No. B062378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorouracil
CAS191047-64-0
Synonyms5 Fluorouracil
5 Fluorouracil biosyn
5 FU Lederle
5 FU medac
5 HU Hexal
5-Fluorouracil
5-Fluorouracil-biosyn
5-FU
5-FU Lederle
5-FU medac
5-HU Hexal
5FU
Adrucil
Carac
Dakota, Fluorouracile
Efudex
Efudix
Fluoro Uracile ICN
Fluoro-Uracile ICN
Fluoroplex
Fluorouracil
Fluorouracil GRY
Fluorouracil Mononitrate
Fluorouracil Monopotassium Salt
Fluorouracil Monosodium Salt
Fluorouracil Potassium Salt
Fluorouracil-GRY
Fluorouracile Dakota
Fluorouracilo Ferrer Far
Fluoruracil
Fluracedyl
Flurodex
Haemato fu
Haemato-fu
Neofluor
Onkofluor
Ribofluo
Molecular FormulaC4H3FN2O2
Molecular Weight130.08 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)F
InChIInChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
InChIKeyGHASVSINZRGABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)
11100 mg/L (at 22 °C)
0.09 M
1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL;  PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE;  SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN
Soluble in methanol-water mixtures
Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol.
In water, 1.11X10+4 mg/L at 22 °C
5.86e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorouracil (CAS 51-21-8) for Research & Pharmaceutical Procurement: A Foundational Antimetabolite with Defined Quality Benchmarks


5-Fluorouracil (5-FU), a fluorinated pyrimidine analog, is a foundational antimetabolite chemotherapeutic agent [1]. Its core mechanism involves intracellular conversion to active metabolites that inhibit thymidylate synthase, disrupting DNA synthesis, and its incorporation into RNA interferes with processing and function [2]. For procurement, 5-FU is defined by compendial standards (USP/EP) that mandate a purity range of 98.0%–102.0% and specify limits for impurities, heavy metals (≤0.002%), and loss on drying (≤0.5%) to ensure batch-to-batch consistency [3].

Beyond the Scaffold: Why 5-Fluorouracil and Its Prodrugs Are Not Interchangeable in Scientific or Clinical Practice


While capecitabine and tegafur are oral prodrugs designed to generate 5-FU in vivo, they are not pharmacokinetically equivalent to intravenous 5-FU and cannot be freely substituted. 5-FU itself has erratic oral bioavailability, necessitating intravenous administration for systemic therapy [1]. In contrast, its prodrugs exhibit distinct pharmacokinetic (PK) profiles, toxicity patterns, and dosing schedules. For instance, 5-FU is rapidly eliminated with a half-life of 8–20 minutes [2], whereas prodrugs are designed for prolonged exposure but introduce new variables like patient-specific DPD activity and prodrug-specific side effects such as hand-foot syndrome [3]. These fundamental differences in delivery and metabolism directly impact experimental reproducibility and clinical outcomes, making compound-specific selection based on quantitative data essential.

Quantitative Differentiation: Verifiable Evidence for 5-Fluorouracil Against Key Comparators


Bioavailability Constraint: 5-FU's Poor Oral Absorption Defines Its Primary Clinical Application

Unlike its oral prodrugs capecitabine and tegafur, 5-FU exhibits erratic and poor oral bioavailability, a critical differentiation point that dictates its use as an intravenous agent [1]. This property is a fundamental constraint that cannot be overcome without chemical modification.

Pharmacokinetics Bioavailability Drug Delivery

Elimination Kinetics: 5-FU's Short Half-Life Enables Precise Titration of Exposure

5-FU is characterized by an extremely rapid elimination half-life of approximately 8 to 20 minutes following intravenous administration [1]. In contrast, oral prodrugs like tegafur (FT) produce a prolonged 5-FU exposure; FT itself has a terminal half-life of 3.9 to 5.9 hours, and the 5-FU generated from it has an elimination half-life of 4.9 to 7.0 hours [2].

Pharmacokinetics Half-Life Drug Clearance

Regulatory Quality Benchmark: USP/EP Purity Standards Provide a Verifiable Baseline for Procurement

5-Fluorouracil intended for pharmaceutical or high-grade research use is defined by specific compendial standards. The USP monograph specifies an assay range of 98.0%–102.0% (calculated on the dried basis), with strict limits on loss on drying (≤0.5%), residue on ignition (≤0.1%), and heavy metals (≤0.002%) [1]. These quantitative metrics provide a verifiable benchmark for procurement.

Quality Control Analytical Chemistry Pharmaceutical Standards

Therapeutic Niche in Actinic Keratosis: 5-FU is the Established Topical Gold Standard

In the topical treatment of actinic keratosis (AK), 5-FU is established as a highly effective field-directed therapy, with studies reporting a 1-year probability of treatment success of 74.7% [1]. This is a specific, high-evidence use case distinct from its systemic application, demonstrating efficacy in a dermatological niche.

Dermatology Actinic Keratosis Topical Chemotherapy

DPYD Genotype Determines a Shared, but Critical, Safety Risk Across All Fluoropyrimidines

The risk of severe, life-threatening toxicity from 5-FU and its prodrugs (capecitabine, tegafur) is strongly linked to genetic variations in the DPYD gene, which encodes the enzyme responsible for >80% of 5-FU catabolism [1]. This risk is not unique to 5-FU but is a class-wide concern. Approximately 0.2% of the general population has complete DPD deficiency, for whom fluoropyrimidines are contraindicated [2].

Pharmacogenomics Drug Safety Toxicology

Therapeutic Equivalence to Capecitabine in Muscle-Invasive Bladder Cancer: Comparable Survival with a Different Toxicity Profile

In a nationwide cohort study of chemoradiotherapy for muscle-invasive bladder cancer, a 5-FU-based regimen was compared to a capecitabine-based regimen. The study found no significant difference in 2-year overall survival (5-FU: 73% vs. capecitabine: 61%, P=0.07) or disease-free survival (5-FU: 56% vs. capecitabine: 50%, P=0.50) [1]. However, a higher proportion of patients completed the treatment plan in the 5-FU group (62% vs. 77%, P=0.06) and adverse events were numerically lower (14% vs. 21%, P=0.29), indicating a potential difference in tolerability despite similar efficacy [1].

Bladder Cancer Chemoradiotherapy Clinical Outcomes

Optimal Application Scenarios for 5-Fluorouracil in Research and Development


In Vitro Oncology Research Models

5-FU is the definitive parent compound for in vitro cancer research, including the study of thymidylate synthase inhibition, DNA/RNA synthesis disruption, apoptosis, and drug resistance in cell lines [1]. Its direct activity, without the need for metabolic activation required by prodrugs, makes it the standard for mechanistic studies and for screening novel chemosensitizers.

Topical Formulation Development for Dermatology

Given its established efficacy in treating actinic keratosis with a 74.7% 1-year treatment success rate, 5-FU is a primary active pharmaceutical ingredient (API) for developing novel topical formulations (e.g., creams, gels, powders) [2]. Its role as the gold standard in this niche supports its use as a benchmark in comparative efficacy studies for new dermatological therapies.

Pharmacogenomics and DPYD Deficiency Research

As the archetypal fluoropyrimidine, 5-FU is the standard substrate for studying DPD enzyme kinetics and the impact of DPYD genetic variants on drug metabolism and toxicity [3]. It is essential for developing and validating in vitro assays and animal models that predict patient response and risk of adverse events.

Investigational Studies in Biomarker-Guided Therapy

5-FU's well-characterized, albeit narrow, therapeutic window makes it a prime candidate for research into pharmacokinetic-guided dosing. Clinical studies are exploring whether achieving a target plasma AUC of 20–25 mg*hr/L improves outcomes and reduces toxicity [4]. This creates a demand for high-purity 5-FU for analytical method development and in bioanalytical studies.

Quote Request

Request a Quote for 5-Fluorouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.